![molecular formula C23H24N4O4S B2666805 3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide CAS No. 1115336-29-2](/img/structure/B2666805.png)
3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, an imidazole ring, and a butylbenzamide moiety . It’s part of a class of compounds known as imidazole-containing compounds, which are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The benzodioxol group and the imidazole ring are likely to contribute to the overall shape and properties of the molecule .Scientific Research Applications
- Mitochondrial Inhibition : The compound interferes with mitochondrial function, impacting cell survival and proliferation .
- Epigenetic Regulation : HDAC inhibitors modulate gene expression by altering histone acetylation. This compound, particularly its derivative N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, has shown efficacy in inhibiting HDACs .
- Metabolic Stress Response : Compound 6 (an amuvatinib derivative) demonstrates efficacy in glucose-starved tumor cells. It inhibits mitochondrial membrane potential, potentially affecting cell survival under nutrient-deprived conditions .
- Chemical Synthesis : Researchers have employed cascade reactions to synthesize this compound. Notably, it involves a Claisen–Schmidt reaction between 4-aminoacetophenone and piperonal, leading to the formation of the target compound .
- Rare and Unique Chemical : The compound is part of a collection of rare and unique chemicals provided to early discovery researchers. However, analytical data for this product is not available, and buyers must confirm its identity and purity .
Anticancer Research
Histone Deacetylase (HDAC) Inhibition
Glucose-Starved Tumor Cells
Cascade Reactions and Synthesis
Analytical Chemistry and Characterization
Chemical Properties
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and detailed study of its biological activities. Given the broad range of activities exhibited by imidazole-containing compounds, this compound could have potential applications in various fields, including medicine and pharmacology .
properties
IUPAC Name |
3-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-2-3-9-24-22(29)16-5-4-6-18(12-16)27-11-10-25-23(27)32-14-21(28)26-17-7-8-19-20(13-17)31-15-30-19/h4-8,10-13H,2-3,9,14-15H2,1H3,(H,24,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTSJACRWGUOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide |
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